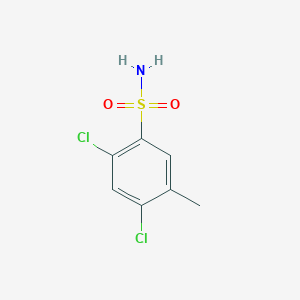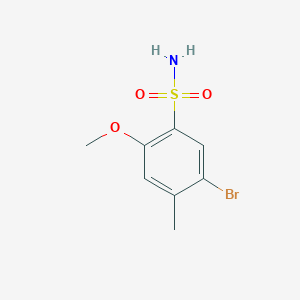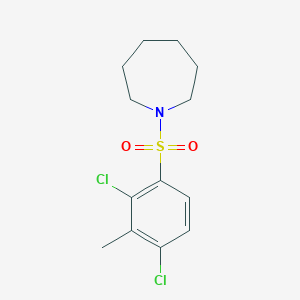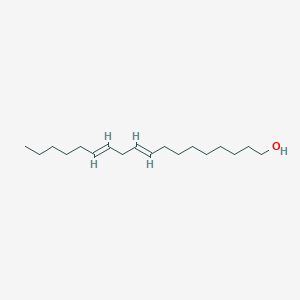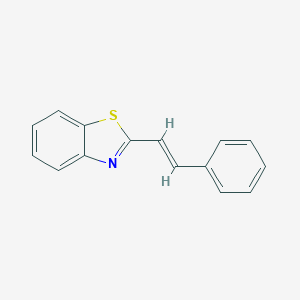
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide, also known as GSK2330672, is a small molecule drug that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound belongs to the class of sulfonamides and has a unique chemical structure.
Wirkmechanismus
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is an important regulator of the unfolded protein response (UPR) pathway, which is activated in response to cellular stress. By inhibiting PERK, 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide can reduce the UPR pathway and decrease inflammation in various tissues.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects in various tissues, including the gut and the lungs. It can reduce the production of pro-inflammatory cytokines and chemokines and improve tissue damage caused by inflammation. 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has also been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide is its specificity for PERK. This allows for targeted inhibition of the UPR pathway without affecting other pathways. However, 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide could focus on its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, researchers could investigate ways to improve the pharmacokinetics of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide to increase its effectiveness as a therapeutic agent. Finally, further studies could be conducted to elucidate the molecular mechanisms of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide and its effects on the UPR pathway.
Synthesemethoden
The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyridine with ethyl 4-methylbenzenesulfonate to form 5-nitro-2-(4-methylbenzenesulfonyloxy)pyridine. This intermediate is then reduced with iron powder to give 5-amino-2-(4-methylbenzenesulfonyloxy)pyridine. The final step involves the reaction of this intermediate with 5-chloro-2-ethoxybenzenesulfonyl chloride to form 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of inflammatory bowel disease (IBD). Studies have shown that 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide can reduce inflammation in the gut and improve the symptoms of IBD.
Another area of research is the treatment of chronic obstructive pulmonary disease (COPD). 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has been shown to reduce airway inflammation and improve lung function in patients with COPD.
Eigenschaften
Produktname |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H14Cl2N2O3S |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-6-9(2)11(16)7-13(12)22(19,20)18-14-5-4-10(15)8-17-14/h4-8H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NIMMSQSIJFCNQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
